molecular formula C20H24N4O5S B14966702 3-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

3-cyclohexyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B14966702
M. Wt: 432.5 g/mol
InChI Key: FTTGJYMNLZQJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a nitrophenyl group, and a thieno[3,4-c]pyrazole moiety

Preparation Methods

The synthesis of 3-cyclohexyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the cyclohexyl and nitrophenyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-cyclohexyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in cellular pathways. The thieno[3,4-c]pyrazole moiety may also play a role in modulating biological activity by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives, which may have different substituents on the core structure These compounds can be compared based on their chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

3-cyclohexyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

InChI

InChI=1S/C20H24N4O5S/c25-19(11-6-14-4-2-1-3-5-14)21-20-17-12-30(28,29)13-18(17)22-23(20)15-7-9-16(10-8-15)24(26)27/h7-10,14H,1-6,11-13H2,(H,21,25)

InChI Key

FTTGJYMNLZQJSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.